7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine
Description
Properties
Molecular Formula |
C7H4F3N3S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-2-12-5-4(3)14-6(11)13-5/h1-2H,(H2,11,12,13) |
InChI Key |
BYKSSEZWWHWNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursors
The most common synthetic approach involves the cyclization of appropriately substituted precursors, typically starting from 2-aminopyridine derivatives and thioamide or isothiocyanate intermediates. This method forms the thiazolo[4,5-b]pyridine ring system through intramolecular cyclization under acidic or thermal conditions.
- Typical Reaction: Reaction of 2-aminopyridine with a thioamide derivative under acidic conditions to form the thiazolo[4,5-b]pyridine core.
- Substituent Introduction: The trifluoromethyl group is introduced either by using trifluoromethyl-substituted starting materials or by electrophilic trifluoromethylation post-cyclization.
- Amino Group Formation: The 2-amine functionality is often introduced via reduction of nitro precursors or direct amination steps.
Use of Isothiocyanates and Aminopyridines
An alternative strategy involves the reaction of aminopyridines with isothiocyanates to form thiourea intermediates, which undergo cyclization to yield thiazolo[4,5-b]pyridin-2-amines.
- For example, 3-amino-2-chloro-5-methylpyridine reacts with phenyl isothiocyanate under thermal or microwave activation to yield N-substituted thiazolo[5,4-b]pyridin-2-amines.
- Reaction conditions typically involve sealed tubes at temperatures ranging from 110 °C to 160 °C, with reaction times from 30 minutes to several hours, depending on the solvent and activation method.
Lithiation and Electrophilic Trapping
Lithiation of pyridine or thiazole precursors followed by electrophilic trapping with trifluoromethyl sources is another route to introduce the trifluoromethyl group efficiently.
- This method allows selective functionalization at the 7-position before or after ring closure.
- The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or Ruppert-Prakash reagent under controlled conditions.
Detailed Reaction Conditions and Optimization
Temperature and Time Effects on Yield
Experimental data indicate that temperature and reaction time critically affect the yield of thiazolo-pyridine derivatives.
| Entry | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|
| 1 | 30 min | 150 °C | 40 |
| 2 | 1 h | 150 °C | 61 |
| 3 | 1 h | 160 °C | 57 |
| 4 | 2 h | 150 °C | 63 |
| 6 | 2 h | 110 °C | 37 |
| 7 | 2 h | 130 °C | 64 |
| 8 | 1 h | 130 °C | 50 |
These results show an optimum temperature range around 130–150 °C with reaction times of 1–2 hours to maximize yields in conventional solvents.
Solvent Effects and Green Chemistry Approaches
Microwave Activation
Microwave irradiation has been employed to accelerate the cyclization reactions, reducing reaction times significantly while maintaining or improving yields.
Stepwise General Synthetic Procedures
Based on the literature and patent disclosures, the preparation generally involves the following steps:
| Step No. | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of isothiocyanate or thioamide | From amines or commercially available precursors |
| 2 | Formation of thiourea intermediate | Reaction of aminopyridine with isothiocyanate |
| 3 | Cyclization to thiazolo[4,5-b]pyridine core | Thermal or microwave activation, acidic medium |
| 4 | Introduction/retention of trifluoromethyl group | Use of trifluoromethylated precursors or electrophilic trifluoromethylation |
| 5 | Amination or reduction to form 2-amine | Reduction of nitro groups or direct amination |
| 6 | Purification | Chromatography (silica gel), recrystallization |
Research Findings and Industrial Considerations
- The trifluoromethyl group enhances biological activity and stability, but requires careful control during synthesis to avoid decomposition.
- Industrial scale-up would require optimization of solvent use, reaction times, and temperatures to balance yield, purity, and cost.
- Quality control is essential to ensure the correct substitution pattern and absence of impurities, especially for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of 2-aminopyridine with thioamide | Forms core ring system under acidic/thermal conditions | Straightforward, well-established | Requires control of temperature and time |
| Reaction with isothiocyanates | Formation of thiourea intermediates followed by cyclization | Versatile, allows substituent variation | May require long reaction times |
| Lithiation and electrophilic trifluoromethylation | Introduces trifluoromethyl group selectively | High regioselectivity | Requires specialized reagents |
| Microwave-assisted synthesis | Accelerates reaction, reduces time | Faster, energy-efficient | Requires microwave equipment |
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The trifluoromethyl group and other positions on the rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Modifications at positions C5, C6, and C7 significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Structural Features |
|---|---|---|---|---|---|
| 7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | CF₃ at C7, NH₂ at C2 | C₇H₄F₃N₃S | 219.19 | ~5.8 | High lipophilicity, electron-withdrawing CF₃ |
| 6-Bromo-thiazolo[4,5-b]pyridin-2-amine | Br at C6, NH₂ at C2 | C₆H₄BrN₃S | 230.09 | ~3.5 | Bromine enhances electrophilicity |
| 7-(Difluoromethyl)-6-(3,4,5-trimethoxyphenyl)thiazolo[4,5-b]pyridin-2-amine | CF₂H at C7, trimethoxyphenyl at C6 | C₁₆H₁₅F₂N₃O₃S | 367.38 | ~4.2 | Bulky aryl group improves receptor binding |
| N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine | N-phenyl, thiophene at C5 | C₁₇H₁₀F₃N₃S₂ | 377.40 | 5.8 | Extended conjugation enhances stability |
Key Observations :
- The trifluoromethyl group increases lipophilicity (XLogP3 ~5.8) compared to bromine (XLogP3 ~3.5) or hydroxypropyl substituents .
- Bulky groups (e.g., trimethoxyphenyl) improve target engagement but may reduce solubility .
Anti-Inflammatory Activity
Thiazolo[4,5-b]pyridine derivatives are evaluated using the carrageenan-induced rat paw edema model .
- N-Phenyl derivatives : Exhibit enhanced activity due to improved membrane permeability (XLogP3 = 5.8) .
- 6-Bromo analog : Lower anti-inflammatory potency (20–25% inhibition) due to reduced electron-withdrawing effects .
Antioxidant Activity
Tested via DPPH radical scavenging assays :
Biological Activity
7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. The unique trifluoromethyl group enhances its electronic properties, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 233.22 g/mol. The structure consists of a thiazole ring fused to a pyridine ring, with the trifluoromethyl group positioned at the 7-position of the thiazole.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating its effectiveness against common pathogens, the compound demonstrated notable inhibition of growth for both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines. A comparative analysis revealed that derivatives containing the trifluoromethyl group exhibited enhanced potency against MCF-7 breast cancer cells, with IC50 values significantly lower than those of related compounds lacking this substituent .
Table: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.3 |
| A549 | 22.1 |
| HepG2 | 18.5 |
The mechanism underlying the biological activities of this compound involves its interaction with specific molecular targets. Studies have shown that it inhibits certain enzymes and receptors, which may lead to its antimicrobial and anticancer effects. For instance, it acts as a histamine H3 receptor antagonist, influencing pathways related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study published in Molecules highlighted the effectiveness of this compound against fungal strains such as Candida albicans, demonstrating its potential as a therapeutic agent in treating fungal infections.
- Anticancer Studies : Research conducted on various thiazolo-pyridine derivatives indicated that modifications at the 7-position significantly enhance anticancer activity. The trifluoromethyl substitution was particularly noted for improving lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
